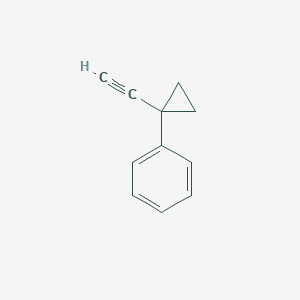

(1-Ethynylcyclopropyl)benzene

Beschreibung

“(1-Ethynylcyclopropyl)benzene” (IUPAC name: 1-(1-ethynylcyclopropyl)-4-methoxybenzene; CAS No. 2228932-03-2) is a benzene derivative featuring a cyclopropane ring fused to an ethynyl (acetylene) group and a methoxy substituent. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.2270 g/mol . The compound is primarily utilized in research and development (R&D) settings, where its unique structure—combining a strained cyclopropane ring and a reactive ethynyl group—makes it valuable for studying cycloaddition reactions, polymer chemistry, and ligand design .

Key properties include:

- Stability: Stable under normal conditions but reactive with strong acids, bases, oxidizing agents, or reducing agents .

- Hazards: Classified under acute toxicity Category 4 for oral, dermal, and inhalation exposure, necessitating stringent handling protocols (e.g., protective gloves, respiratory equipment) .

- Thermal Behavior: Emits toxic fumes (e.g., carbon monoxide) upon combustion .

Eigenschaften

IUPAC Name |

(1-ethynylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJNHMUPFGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577867 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139633-98-0 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Reduction with Lithium Aluminum Hydride

The methyl ester undergoes reduction using lithium aluminum hydride (LiAlH₄) in a mixed solvent system of diethyl ether and tetrahydrofuran (THF) at 0–20°C for 2 hours. This step converts the ester to the corresponding alcohol, critical for subsequent oxidation.

Key Parameters

-

Solvent Ratio : 1:1 ether/THF enhances solubility and reaction homogeneity.

-

Temperature Control : Maintaining ≤20°C prevents over-reduction or side reactions.

Step 2: Oxidation with Pyridinium Chlorochromate

The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 20°C for 12 hours. Molecular sieves (4Å) are added to sequester water, shifting the equilibrium toward ketone formation.

Reaction Monitoring

-

TLC Analysis : Hexane/ethyl acetate (8:2) eluent confirms complete conversion.

-

Yield : ~85% after column purification (silica gel, gradient elution).

Step 3: Deprotection with Potassium Carbonate

The final step involves deprotection of a trimethylsilyl (TMS)-protected alkyne using potassium carbonate (K₂CO₃) in methanol at 20°C for 3 hours. This mild base selectively cleaves the TMS group without affecting the cyclopropane ring.

Optimization Insights

-

Base Selection : K₂CO₃ avoids side reactions observed with stronger bases like NaOH.

-

Solvent Choice : Methanol ensures solubility while minimizing ester hydrolysis.

Table 1: Multi-Step Synthesis Summary

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | LiAlH₄, ether/THF, 0–20°C | Alcohol | 92% |

| 2 | PCC, DCM, 4Å sieves | Ketone | 85% |

| 3 | K₂CO₃, MeOH | This compound | 78% |

Sonogashira Coupling for Cyclopropane-Alkyne Assembly

An alternative approach leverages palladium-catalyzed Sonogashira coupling to construct the ethynylcyclopropyl-benzene framework.

Substrate Preparation

Cyclopropane Component : 1-Bromo-1-methylcyclopropane is synthesized via cyclopropanation of allyl bromide using diethylzinc and diiodomethane.

Alkyne Component : Phenylacetylene derivatives are prepared by dehydrohalogenation of 1,2-dibromoethylene precursors.

Catalytic Coupling

The Sonogashira reaction employs:

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

-

Ligand : CuI (10 mol%)

Critical Factors

-

Ligand Ratio : Excess CuI prevents palladium black formation.

-

Oxygen Exclusion : Rigorous N₂ purging avoids alkyne polymerization.

Table 2: Sonogashira Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cross-coupling over homocoupling |

| Pd Loading | 5 mol% | Balances cost and efficiency |

| Solvent | DMF | Enhances substrate solubility |

Cyclopropanation of Propargyl Benzene Derivatives

Simmons-Smith Cyclopropanation

Propargyl benzene undergoes cyclopropanation using the Simmons-Smith reagent (CH₂I₂/Zn-Cu) in dichloromethane at 0°C. The ethynyl group directs regioselective cyclopropane formation at the propargyl carbon.

Mechanistic Analysis

-

Zinc-Carbenoid Intermediate : Electrophilic attack at the electron-rich propargyl position.

-

Steric Effects : Bulky substituents on benzene lower yields due to hindered transition states.

Yield Data

-

Unsubstituted propargyl benzene: 68%

-

para-Methyl derivative: 54%

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Multi-Step (Grignard) | High purity, predictable yields | Lengthy (3 steps), costly reagents | Lab-scale |

| Sonogashira Coupling | Modular, tunable substituents | Requires palladium catalysts | Pilot-scale |

| Simmons-Smith | Single-step, atom-economical | Limited to specific substrates | Industrial potential |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Catalyst Recycling : Sonogashira methods benefit from Pd recovery systems (e.g., polymer-supported catalysts).

-

Solvent Recovery : DMF and THF are energy-intensive to distill; switch to 2-MeTHF improves sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Ethynylcyclopropyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted cyclopropylbenzene.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

(1-Ethynylcyclopropyl)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Wirkmechanismus

The mechanism of action of (1-Ethynylcyclopropyl)benzene involves its interaction with molecular targets through its ethynyl and cyclopropyl groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 2228932-03-2 | C₁₂H₁₂O | 172.2270 | Ethynylcyclopropyl, methoxy |

| 1-Ethyl-2-methylbenzene | 611-14-3 | C₉H₁₂ | 120.19 | Ethyl, methyl |

| 1-(1-Ethynylcyclopropyl)-4-methoxy-2-methylbenzene | 2228505-29-9 | C₁₃H₁₄O | 186.25 | Ethynylcyclopropyl, methoxy, methyl |

| Ethylmethylbenzene | 25550-14-5 | C₉H₁₂ | 120.19 | Ethyl, methyl |

| 1-(1-Ethynylcyclopropyl)pyrazole | 2503201-71-4 | C₇H₉BrN₄ | 132.16 | Ethynylcyclopropyl, pyrazole |

Key Observations:

Ethynylcyclopropyl vs. Alkyl Groups :

- The ethynylcyclopropyl group introduces significant steric strain and electronic effects (sp-hybridized carbon) compared to alkyl substituents (e.g., ethyl, methyl). This enhances reactivity in cycloaddition and polymerization reactions .

- In contrast, ethyl/methyl groups (e.g., 1-ethyl-2-methylbenzene) exhibit typical alkyl behavior, favoring electrophilic substitution rather than addition reactions .

Methoxy Substituent :

- The methoxy group in “this compound” is electron-donating, activating the benzene ring toward electrophilic substitution. This contrasts with halogenated derivatives (e.g., 3-bromopropylbenzene), where electron-withdrawing groups deactivate the ring .

Heterocyclic Analogues :

- The pyrazole derivative (CAS 2503201-71-4) replaces benzene with a nitrogen-containing heterocycle, altering solubility and coordination properties. Such compounds are often used in medicinal chemistry as ligands .

Reactivity and Stability

- Thermal Decomposition: “this compound” decomposes under combustion to release toxic gases (e.g., CO), similar to other aromatic compounds. However, its cyclopropane ring may lead to unique fragmentation pathways compared to non-cyclic analogues .

- Chemical Reactivity :

The ethynyl group participates in Huisgen cycloaddition (click chemistry), enabling applications in polymer crosslinking—a feature absent in ethyl/methyl-substituted benzenes .

Hazard Profiles

Table 2: Hazard Comparison

- The ethynyl group and cyclopropane ring in “this compound” likely contribute to its higher acute toxicity compared to purely alkyl-substituted benzenes, though mechanistic data are lacking .

Biologische Aktivität

(1-Ethynylcyclopropyl)benzene is a compound characterized by its unique cyclopropyl and ethynyl functional groups attached to a benzene ring. This structure suggests potential biological activities, particularly in medicinal chemistry and synthetic applications. The biological activity of such compounds can be influenced by their chemical structure, interactions with biological targets, and metabolic pathways.

This compound can be synthesized through various methods, including alkynylation reactions of cyclopropane derivatives. Its structural formula is represented as follows:

This compound's unique properties stem from the presence of the ethynyl group, which can participate in various chemical reactions, potentially leading to biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential effects on various biological systems. The following sections summarize key findings regarding its biological activity.

2. Neurotoxicity

Compounds like ethylbenzene, which share structural similarities with this compound, have been studied for their neurotoxic effects. Ethylbenzene exposure has been linked to auditory toxicity, specifically damage to inner ear structures, indicating that structurally related compounds may also possess neurotoxic potential. The mechanism is thought to involve oxidative stress and disruption of cellular homeostasis in neural tissues .

3. Metabolic Pathways

The metabolism of this compound may follow pathways similar to those of ethylene and other aromatic compounds. Metabolic studies suggest that such compounds undergo phase I and phase II biotransformation processes, leading to various metabolites that could exert biological effects or toxicity. Understanding these pathways is crucial for predicting the compound's overall biological impact.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Study on Ethylbenzene : A study found that exposure to ethylbenzene resulted in significant auditory damage in animal models, suggesting a need for further investigation into the neurotoxic potential of related compounds like this compound .

- Anticancer Screening : Research on alkynylated cyclopropanes demonstrated promising anticancer activity against several cancer cell lines, indicating that this compound may also exhibit similar properties .

Data Table: Biological Effects of Related Compounds

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (1-Ethynylcyclopropyl)benzene in laboratory settings?

- Methodological Answer :

-

PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators or OV/AG/P99 filters if aerosolization occurs .

-

Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation risks .

-

Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent dispersion .

-

Storage : Keep in airtight containers away from strong acids/bases, oxidizing agents, and heat sources (>25°C) .

- Data Table :

| Hazard Type | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |

| Acute Toxicity (Dermal) | Category 4 | Wear nitrile gloves |

| Acute Toxicity (Inhalation) | Category 4 | Use fume hoods/respirators |

Q. How can researchers ensure purity and structural integrity during synthesis of this compound?

- Methodological Answer :

- Characterization : Use -NMR to confirm cyclopropane ring geometry and ethynyl proton absence. Compare IR spectra to verify C≡C stretching (~2100 cm) .

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%). Adjust mobile phase (acetonitrile/water) to resolve byproducts .

- Stability Tests : Monitor decomposition under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using TGA/DSC to identify degradation thresholds .

Advanced Research Questions

Q. What experimental strategies address the lack of ecological toxicity data for this compound?

- Methodological Answer :

-

Biodegradation Assays : Follow OECD 301F (Closed Bottle Test) to measure biological oxygen demand over 28 days. Use activated sludge inoculum and GC-MS to track parent compound depletion .

-

Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log BCF) and ecotoxicity (LC for Daphnia magna) .

-

Soil Mobility Studies : Conduct column leaching experiments with sandy loam soil. Analyze eluates via LC-MS/MS to determine (organic carbon partition coefficient) .

- Data Gaps Highlighted :

| Parameter | Current Status | Proposed Method |

|---|---|---|

| Biodegradation | No data | OECD 301F |

| Aquatic Toxicity | No data | QSAR/Invertebrate assays |

| Soil Mobility | No data | Column leaching |

Q. How can the reactivity of this compound be exploited in materials science applications?

- Methodological Answer :

- Polymer Crosslinking : React the ethynyl group with azides (click chemistry) to form triazole-linked networks. Monitor reaction kinetics via -NMR disappearance of ethynyl protons .

- Photophysical Studies : Investigate UV-vis absorption (200–400 nm) and fluorescence emission to assess conjugation effects from the cyclopropane-ethynyl system .

- Thermal Stability : Use TGA to evaluate decomposition onset temperatures (>200°C) and compare to analogues (e.g., phenylacetylene derivatives) .

Q. What analytical approaches resolve contradictions in reported stability profiles of this compound?

- Methodological Answer :

- Controlled Stress Testing : Expose the compound to pH extremes (e.g., 1M HCl/NaOH) and analyze degradation products via LC-HRMS. Identify intermediates using fragmentation patterns .

- Hazardous Byproduct Identification : Simulate combustion scenarios in a tube furnace (500°C). Trap emissions on Tenax tubes and analyze via GC-MS for toxicants (e.g., CO, benzene derivatives) .

- Reactivity Screening : Use differential scanning calorimetry (DSC) to detect exothermic events when mixed with incompatible agents (e.g., peroxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.